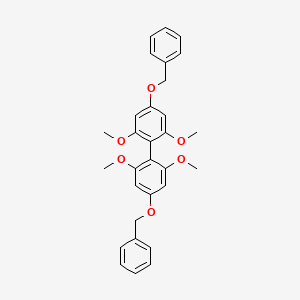
4,4'-Bis(benzyloxy)-2,2',6,6'-tetramethoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl is an organic compound with the molecular formula C28H28O6 It is a biphenyl derivative characterized by the presence of benzyloxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxy-2,2’,6,6’-tetramethoxy-1,1’-biphenyl with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzyloxy groups can be reduced to hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl depends on its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(benzyloxy)biphenyl
- 4,4’-Dimethoxy-1,1’-biphenyl
- 2,2’,6,6’-Tetramethoxy-1,1’-biphenyl
Uniqueness
4,4’-Bis(benzyloxy)-2,2’,6,6’-tetramethoxy-1,1’-biphenyl is unique due to the combination of benzyloxy and methoxy groups on the biphenyl core. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of both electron-donating methoxy groups and bulky benzyloxy groups can influence the compound’s solubility, stability, and interaction with other molecules.
Properties
CAS No. |
57290-95-6 |
|---|---|
Molecular Formula |
C30H30O6 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-(2,6-dimethoxy-4-phenylmethoxyphenyl)-1,3-dimethoxy-5-phenylmethoxybenzene |
InChI |
InChI=1S/C30H30O6/c1-31-25-15-23(35-19-21-11-7-5-8-12-21)16-26(32-2)29(25)30-27(33-3)17-24(18-28(30)34-4)36-20-22-13-9-6-10-14-22/h5-18H,19-20H2,1-4H3 |
InChI Key |
XHCLYGTVECLMJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C2=C(C=C(C=C2OC)OCC3=CC=CC=C3)OC)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14634006.png)
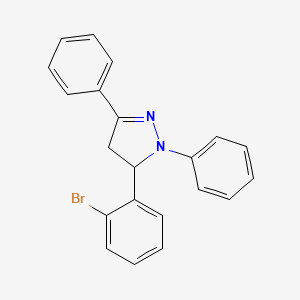
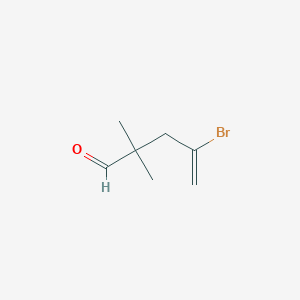
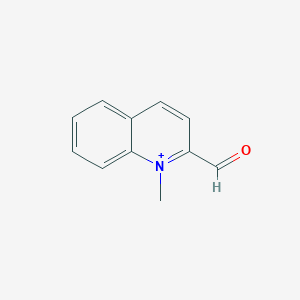
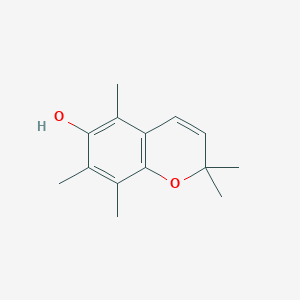
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
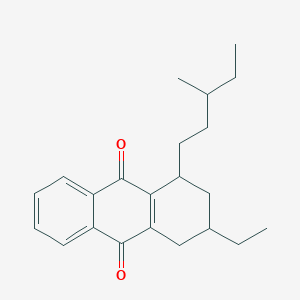
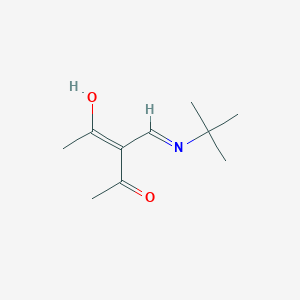

![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
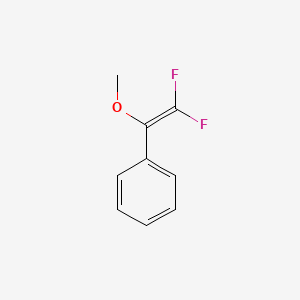
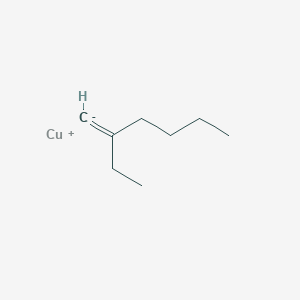
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)

